molecular formula C4H8O B1198077 Crotyl alcohol CAS No. 504-61-0

Crotyl alcohol

Cat. No. B1198077
CAS RN: 504-61-0
M. Wt: 72.11 g/mol
InChI Key: WCASXYBKJHWFMY-NSCUHMNNSA-N
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Description

Crotyl alcohol, also known as crotonyl alcohol, is an unsaturated alcohol . It is a colorless liquid that is moderately soluble in water and miscible with most organic solvents . Two isomers of this alcohol exist, cis and trans .


Synthesis Analysis

Crotyl alcohol can be synthesized by the hydrogenation of crotonaldehyde . It can also be used as a precursor in the total synthesis of discodermolide . The synthesis of 1,3-butadiene via the dehydration of crotyl alcohol over solid acids has been studied .


Molecular Structure Analysis

The molecular formula of Crotyl alcohol is C4H8O . Its average mass is 72.106 Da and its monoisotopic mass is 72.057518 Da . The IUPAC Standard InChI is InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3 .


Chemical Reactions Analysis

Crotyl alcohol can be converted into crotyl diphosphate, a direct precursor of butadiene . This reaction involves a six-membered ring involving the carbonyl oxygen and boron in a chair-like structure . The synthesis of 1,3-butadiene via the dehydration of crotyl alcohol over solid acids has also been studied .


Physical And Chemical Properties Analysis

Crotyl alcohol is a colorless liquid that is moderately soluble in water and miscible with most organic solvents . It has a refractive index of n20/D 1.427 (lit.) . Its boiling point is 121-122 °C (lit.) and it has a density of 0.845 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Corrosion Inhibition : Crotyl alcohol was investigated for its ability to inhibit corrosion in austenitic chromium–nickel steel in acidic mediums. This study found that the inhibiting effect of crotyl alcohol increases with its concentration, and adsorption is inconsistent with the Temkin isotherm (Şahin & Bilgiç, 1999).

  • Catalysis in Chemical Reactions : Crotyl alcohol achieved about 54 mol% yield in the hydrogenation products of crotonaldehyde when catalyzed by NiCu Al 2 O 3 (Noller & Lin, 1984). Another study focused on the electrochemical reduction of crotyl alcohol at a Pt-RRDE, suggesting a two-stage mechanism (Chien & Schade, 1988).

  • Selective Oxidation Studies : Crotyl alcohol's selective aerobic oxidation to crotonaldehyde was investigated using palladium nanoparticles supported on silica and alumina, with a focus on the palladium oxidation state and molecular adsorbates (Parlett et al., 2013). Another study on the selective aerobic oxidation over Pd nanoparticles revealed surface oxide as the desired catalytically active phase (Lee et al., 2011).

  • Hydrogenation of Crotonaldehyde : A study demonstrated the impact of graphite nanofiber support materials on the performance of nickel for hydrogenation of crotonaldehyde to crotyl alcohol (Salman, Park & Baker, 1999).

  • Oxidation Kinetics : The oxidation kinetics of crotyl alcohol by peroxomonosulfate in an acidic medium was studied, providing insights into the reaction mechanism and activation parameters (Sharma, Sailani, Meena & Khandelwal, 2018).

  • Molecular Spectroscopy : The low-resolution spectra of crotyl alcohol were studied in the microwave R-band region, offering conformational information (Lum, Bauman, Malloy & Cook, 1978).

  • Toxicological Studies : Crotyl alcohol was used to study the biochemical and molecular events accompanying intracellular formation of the toxic aldehyde crotonaldehyde in mouse hepatocytes (Fontaine, Dunlop, Petersen & Burcham, 2002).

Safety And Hazards

Crotyl alcohol is considered hazardous. It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist . It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .

Future Directions

The world of the crotyl alcohol market is a complex and ever-evolving landscape, shaped by consumer demands and technological advancements . Future direction will be focused on improving catalytic efficiency of crotyl-CoA into crotyl alcohol to realize the production of butadiene precursor from methanol .

Relevant Papers There are several papers that discuss the properties and applications of Crotyl alcohol. For instance, one paper discusses the selective oxidation of crotyl alcohol by AuxPd bimetallic pseudo-single-atom catalysts . Another paper discusses the metabolic engineering of Methylobacterium extorquens AM1 for the production of butadiene precursor . You can find more relevant papers on the topic here.

properties

IUPAC Name

(E)-but-2-en-1-ol
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InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCASXYBKJHWFMY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30883409
Record name 2-Buten-1-ol, (2E)-
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Molecular Weight

72.11 g/mol
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Physical Description

Clear light yellow liquid; [Acros Organics MSDS]
Record name Crotyl alcohol
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Product Name

Crotyl alcohol

CAS RN

504-61-0, 6117-91-5
Record name trans-Crotyl alcohol
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Record name CROTYL ALCOHOL, (E)-
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Synthesis routes and methods I

Procedure details

In accordance with Example 1, a homogeneous solution of 6.2 grams (0.11 moles) of butadiene and 100 milliliters of a 65 volume percent aqueous sulfolane solution were reacted in the presence of a cation exchanger sold under the trademark Lewatit SPC 118 at a temperature of 100° C. After agitating at 100° C. for 6 hours, 76 percent of the mixture had reacted. A yield of 60 percent 1-butene-3-ol and a yield of 26 percent 2-butene-1-ol (crotylalcohol) was obtained.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
65
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
SPC 118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%
Yield
26%

Synthesis routes and methods II

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
[Compound]
Name
epoxyalkene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

The tube, catalyst and general procedure described in Example I were employed, with 57.0 g of crotyl acetate substituted for the allyl acetate. The effluent in this case was composed of 12.5 g of unconverted crotyl acetate (22% recovery), 24.7 g of crotyl alcohol (88% yield based on 78% conversion), 24.5 g of methyl acetate (85% yield) and the excess methanol.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Yield
88%
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crotyl alcohol
Reactant of Route 2
Crotyl alcohol
Reactant of Route 3
Crotyl alcohol
Reactant of Route 4
Crotyl alcohol
Reactant of Route 5
Crotyl alcohol
Reactant of Route 6
Crotyl alcohol

Citations

For This Compound
4,130
Citations
M Tamura, K Tokonami, Y Nakagawa… - ACS Catalysis, 2016 - ACS Publications
… hydrogenation of crotonaldehyde to crotyl alcohol as a model … efficient, providing a high yield of crotyl alcohol (90%) and a … ) desorption of the produced crotyl alcohol, and the third step …
Number of citations: 119 pubs.acs.org
AF Lee, Z Chang, P Ellis, SFJ Hackett… - The Journal of Physical …, 2007 - ACS Publications
… Here, we examine whether crotyl alcohol oxidative dehydrogenation to crotonaldehyde occurs over Pd(111) surfaces, and whether reactively formed products could be responsible for …
Number of citations: 62 pubs.acs.org
T Balcha, JR Strobl, C Fowler, P Dash, RWJ Scott - Acs Catalysis, 2011 - ACS Publications
… The nanoparticle structures and catalytic activities for the aerobic oxidation of crotyl alcohol … Pd rich surfaces were extremely active for crotyl alcohol oxidation at room temperature in the …
Number of citations: 136 pubs.acs.org
JE Bailie, GJ Hutchings - Chemical Communications, 1999 - pubs.rsc.org
… The present work shows that supported Au catalysts, when appropriately prepared, can be highly selective for the formation of unsaturated alcohols, and furthermore, pre-treatment of …
Number of citations: 237 pubs.rsc.org
FR Fontaine, RA Dunlop, DR Petersen… - Chemical research in …, 2002 - ACS Publications
… crotyl alcohol. This is analogous to the way allyl alcohol is converted in vivo to its toxic oxidation product, acrolein. In kinetic studies, we found that crotyl alcohol … , crotyl alcohol produced …
Number of citations: 22 pubs.acs.org
AF Lee, JN Naughton, Z Liu, K Wilson - Acs Catalysis, 2012 - ACS Publications
… oxidative dehydrogenation of crotyl alcohol (CrOH) … crotyl alcohol decomposition observed. In contrast, 2D Pd 5 O 4 and 3D PdO overlayers are able to selectively oxidize crotyl alcohol (…
Number of citations: 48 pubs.acs.org
LRL Ting, Y Peng, BS Yeo - ChemSusChem, 2021 - Wiley Online Library
… “crotyl alcohol and derivatives” and “butanal and derivatives” (Figure 4a,b; Section S7.1). We electrolyzed butanal and crotyl alcohol on … crotonaldehyde-to-crotyl alcohol FEs. The results …
AR Denaro, PA Owens, A Crawshaw - European Polymer Journal, 1970 - Elsevier
… For this reason, the work has involved a study of allyl alcohol and, as the previous work has been concerned only with aromatic compounds, crotyl alcohol has been included in the …
Number of citations: 45 www.sciencedirect.com
M Şahın, S Bılgıç - Applied surface science, 1999 - Elsevier
… Our purpose in this study is to investigate the efficiency of crotyl alcohol, which is the unsaturated … Crotyl alcohol was chosen because it is non-toxic, relatively cheap, and allows us to …
Number of citations: 24 www.sciencedirect.com
M Tamura, K Tokonami, Y Nakagawa… - ACS Sustainable …, 2017 - ACS Publications
… = 0.5)) provided high crotyl alcohol yield of 87%. This is the highest crotyl alcohol yield among those in … of over-hydrogenation of the produced crotyl alcohol at high conversion level. It is …
Number of citations: 46 pubs.acs.org

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